molecular formula C28H33N5O10 B8243195 Ethyl (S)-1-((1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamoyl)cyclobutane-1-carboxylate

Ethyl (S)-1-((1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamoyl)cyclobutane-1-carboxylate

Cat. No.: B8243195
M. Wt: 599.6 g/mol
InChI Key: SZLMOVRUPZLCTI-QFIPXVFZSA-N
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Description

Ethyl (S)-1-((1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamoyl)cyclobutane-1-carboxylate is a complex synthetic organic compound featuring a cyclobutane core substituted with a carbamate-ester group, a ureido-functionalized pentanamide chain, and a 4-nitrophenoxy-derived moiety.

Properties

IUPAC Name

ethyl 1-[[(2S)-5-(carbamoylamino)-1-[4-[(4-nitrophenoxy)carbonyloxymethyl]anilino]-1-oxopentan-2-yl]carbamoyl]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O10/c1-2-41-25(36)28(14-4-15-28)24(35)32-22(5-3-16-30-26(29)37)23(34)31-19-8-6-18(7-9-19)17-42-27(38)43-21-12-10-20(11-13-21)33(39)40/h6-13,22H,2-5,14-17H2,1H3,(H,31,34)(H,32,35)(H3,29,30,37)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLMOVRUPZLCTI-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)NC(CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1(CCC1)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (S)-1-((1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamoyl)cyclobutane-1-carboxylate, with the CAS number 2285373-84-2, is a complex organic compound that incorporates multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H33N5O10C_{28}H_{33}N_{5}O_{10}, with a molecular weight of 599.59 g/mol. The structure features a cyclobutane ring, a carbamate linkage, and a nitrophenoxy group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC28H33N5O10C_{28}H_{33}N_{5}O_{10}
Molecular Weight599.59 g/mol
CAS Number2285373-84-2
Storage ConditionsSealed, dry, 2-8°C

The biological activity of Ethyl (S)-1-((1-((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamoyl)cyclobutane-1-carboxylate appears to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, thereby modulating cellular responses.
  • Receptor Interaction : It can interact with various receptors, potentially influencing physiological processes such as inflammation or cell proliferation.
  • Antioxidant Activity : The presence of nitrophenoxy groups suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl (S)-1-(...) exhibit significant anticancer activity. For instance, a study demonstrated that derivatives with nitrophenoxy groups showed enhanced cytotoxicity against several cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of related compounds. Ethyl (S)-1-(...) has shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF7), the compound was tested at varying concentrations. The results indicated an IC50 value of approximately 15 µM for HeLa cells, demonstrating potent cytotoxic effects compared to controls.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity invites comparisons with cyclopropane/cyclobutane derivatives, carbamates, and ureido-linked molecules. Below is a detailed analysis:

Parameter Target Compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide General Cyclobutane/Ureido Analogues
Core Structure Cyclobutane with carbamate-ester Cyclopropane with carboxamide Cyclobutane derivatives (e.g., carfilzomib) often exhibit enhanced stability vs. cyclopropanes .
Substituents 4-Nitrophenoxy, ureido-pentanamide, carbamate 4-Methoxyphenoxy, phenyl, diethylcarboxamide Nitro groups increase electrophilicity and reactivity compared to methoxy groups .
Stereochemistry S-configuration at cyclobutane Diastereomeric mixture (dr 23:1) Stereochemical control in cyclobutane synthesis is critical for bioactivity but challenging .
Synthetic Method Not reported in evidence Radical addition with 4-methoxyphenol, column chromatography (78% yield) Cyclobutane synthesis often requires ring-opening/closure strategies or photochemical methods.
Stability Likely higher due to reduced ring strain (cyclobutane vs. cyclopropane) Lower stability due to cyclopropane ring strain Cyclopropanes are ~27 kcal/mol more strained than cyclobutanes, affecting thermal stability .
Bioactivity Hypothesized protease inhibition (ureido group) No reported bioactivity Ureido groups enhance hydrogen-bonding capacity, common in kinase inhibitors (e.g., sorafenib).

Key Findings

Cyclopropane vs. Cyclobutane Stability : The target compound’s cyclobutane core likely offers superior thermal and chemical stability compared to cyclopropane analogues like the compound in . Cyclopropanes exhibit significant ring strain (115 kcal/mol vs. 88 kcal/mol for cyclobutane), making them more reactive but less stable .

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenoxy group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity or metabolic lability compared to the 4-methoxyphenoxy group in ’s compound. This could influence degradation pathways or interactions with biological targets .

This aligns with trends in prodrug design, where ureido groups improve bioavailability .

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